molecular formula C13H10F3N B3267530 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 452342-99-3

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B3267530
CAS No.: 452342-99-3
M. Wt: 237.22 g/mol
InChI Key: WUGFYOADWKBVKZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the trifluoromethylphenyl group and a halogenated pyridine derivative as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Trifluoromethyl)phenyl]pyridine: Similar structure but lacks the methyl group on the pyridine ring.

    4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group directly attached to the pyridine ring without the phenyl group.

Uniqueness

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGFYOADWKBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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